molecular formula C9H7N3O B599218 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1256812-96-0

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B599218
CAS No.: 1256812-96-0
M. Wt: 173.175
InChI Key: CKUKZHRTUDHXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 1256812-96-0) is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . This pyrrolo[2,3-b]pyridine derivative, also known as a 7-azaindole analog, is a privileged scaffold in medicinal chemistry and drug discovery due to its ability to mimic purine bases, facilitating targeted interactions with biological systems . The compound's core structure is characterized by a fused pyridine and pyrrole ring system. The presence of both the pyrrole NH and the pyridine nitrogen allows the molecule to act as both a hydrogen bond donor and acceptor, making it particularly valuable for designing inhibitors that target the hinge region of various protein kinases . The specific functionalization at the 3-position with a cyano group and at the 5-position with a methoxy group further modulates its electronic properties, reactivity, and binding affinity, offering researchers a versatile building block for the synthesis of more complex bioactive molecules . This substance is intended for research and development purposes exclusively. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c1-13-7-2-8-6(3-10)4-11-9(8)12-5-7/h2,4-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUKZHRTUDHXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Strategies for Pyrrolo[2,3-b]pyridine Formation

The synthesis of the pyrrolo[2,3-b]pyridine core is a critical first step. A widely adopted method involves cyclo-condensation reactions between aminopyrrole derivatives and active methylene compounds. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives undergo cyclization with acetylacetone or malononitrile in acetic acid and catalytic HCl to form substituted pyrrolo[2,3-b]pyridines . While this approach primarily yields phenyl-substituted analogs, modifications to the starting materials can introduce methoxy and cyano groups.

Key Reaction Parameters

  • Catalysts : Hydrochloric acid (1–2 drops) in acetic acid .

  • Temperature : Reflux conditions (100–110°C) .

  • Yield : 60–75% for analogous structures .

Adapting this method for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile would require substituting phenyl groups with methoxy and cyano precursors at positions 5 and 3, respectively.

Halogenation-Cyanation Sequential Approach

A two-step halogenation-cyanation strategy is effective for introducing the carbonitrile group. Starting with 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine , palladium-catalyzed cyanation replaces the bromine atom with a cyano group. This method leverages Suzuki-Miyaura coupling conditions or direct substitution with cyanide sources like CuCN or KCN.

Experimental Protocol

  • Bromination : Treat 5-methoxy-1H-pyrrolo[2,3-b]pyridine with N-bromosuccinimide (NBS) in DMF at 0°C to introduce bromine at position 3 .

  • Cyanation : React the brominated intermediate with CuCN in DMF at 120°C for 12 hours .

Optimization Insights

  • Catalyst : Pd(PPh₃)₄ enhances coupling efficiency .

  • Solvent : Dimethylformamide (DMF) improves solubility of intermediates .

  • Yield : 65–80% for analogous cyanation reactions .

Direct Functionalization via Nucleophilic Aromatic Substitution

Direct substitution on pre-formed pyrrolo[2,3-b]pyridine cores offers a streamlined route. The methoxy group is introduced via nucleophilic substitution of a halogen or hydroxyl group using methanol under acidic conditions. Subsequent cyanation at position 3 is achieved using trimethylsilyl cyanide (TMSCN) or similar reagents.

Case Study from Patent Literature
A patent (US20090233956A1) describes alkylation of pyrrolo[2,3-b]pyridine derivatives with methyl chloroformate to install methoxy groups . Subsequent treatment with cyanating agents like KCN in the presence of a phase-transfer catalyst yields the carbonitrile .

Critical Parameters

  • Reagents : Methyl chloroformate for methoxylation; KCN/18-crown-6 for cyanation .

  • Temperature : 60–80°C for methoxylation; room temperature for cyanation .

  • Yield : 70–85% for multi-step sequences .

Multi-Step Synthesis from Pyridine Derivatives

A modular approach constructs the pyrrolo[2,3-b]pyridine ring system from pyridine precursors. For example, 3-cyanopyridine derivatives are functionalized with methoxy groups before undergoing cyclization with propargyl amines or esters to form the fused pyrrole ring .

Representative Pathway

  • Methoxylation : Introduce methoxy at position 5 via Ullmann coupling with iodomethane .

  • Cyclization : React with ethyl propiolate in ethanol under reflux to form the pyrrolo[2,3-b]pyridine core .

  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) achieves >95% purity .

Advantages and Limitations

  • Flexibility : Permits late-stage functionalization.

  • Complexity : Requires stringent control over reaction conditions to avoid side products .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodStarting MaterialKey StepsYield (%)Purity (%)Scalability
Cyclization Aminopyrrole derivativesCyclo-condensation60–7590–95Moderate
Halogenation-Cyanation 3-Bromo intermediatePd-catalyzed cyanation65–8085–90High
Direct Substitution Pre-formed coreNucleophilic substitution70–8588–93High
Multi-Step Synthesis Pyridine precursorsCyclization50–6595–98Low

Mechanistic Insights and Side-Reaction Mitigation

Cyclization Mechanism
The core formation proceeds via imine intermediate generation, followed by cyclization with the cyano group (Scheme 3 in ). Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the amino group .

Side Reactions

  • Over-alkylation : Mitigated by controlling stoichiometry of methylating agents .

  • Cyanide Hydrolysis : Avoided by using anhydrous conditions and aprotic solvents .

Industrial-Scale Considerations

For large-scale production, the halogenation-cyanation route is preferred due to its high yield and compatibility with continuous flow reactors . Key industrial adaptations include:

  • Catalyst Recycling : Pd recovery systems to reduce costs .

  • Solvent Recovery : DMF distillation and reuse .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Chloro (-Cl) at position 5 and methyl (-CH₃) at position 2.
  • Key Differences: The electron-withdrawing chloro group increases electrophilicity compared to the methoxy group, which is electron-donating.
  • Synthesis : Typically prepared via halogenation and alkylation reactions, with yields dependent on reaction conditions .
Fluorinated Pyrrolo[2,3-b]pyridine Nucleosides
  • Structure : Fluorine atoms at various positions (e.g., 5-fluoro or 6-fluoro derivatives).
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and bioavailability, making these compounds potent enzyme inhibitors (e.g., adenosine deaminase) . Synthesis involves cyclization of fluorinated 1,3-bielectrophiles with pyrrole precursors, followed by deprotection and glycosylation .

Fused-Ring Analogues: Chromeno[2,3-b]pyridine Derivatives

2,4-Diamino-5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • Structure: Chromene ring fused to pyridine, with additional amino and hydroxypyridone substituents.
  • Key Differences :
    • Extended π-conjugation from the chromene ring enhances fluorescence properties and biological activity (e.g., anticancer or antimicrobial effects) .
    • Melting points range from 277°C to >330°C, indicating high thermal stability .
  • Applications : Explored as corrosion inhibitors for N80 steel in HCl, with efficiencies up to 90% at 500 ppm concentration .
2-Amino-7-bromo-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
  • Structure : Bromo substituent at position 7 and ketone at position 5.
  • Key Differences: Bromine’s bulkiness may hinder reactivity in cross-coupling reactions compared to smaller substituents like methoxy .

Heteroatom-Modified Analogues: Furo[2,3-b]pyridines

  • Structure : Furan ring fused to pyridine (oxygen instead of nitrogen in the five-membered ring).
  • Key Differences :
    • Oxygen’s lower basicity reduces hydrogen-bonding capability compared to pyrrolopyridines.
    • Synthesized via Thorpe-Ziegler cyclization, with yields exceeding 80% for chlorothiophenyl derivatives .

Comparative Data Table

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield (If Available) Reference
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-OCH₃, 3-CN Pharmaceutical intermediate Not reported -
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 5-Cl, 2-CH₃ Corrosion inhibition Not reported
Fluorinated pyrrolo[2,3-b]pyridines 5-F/6-F Enzyme inhibitors (ADA, IMPDH) >70%
2,4-Diamino-5-(4-hydroxy-6-methyl-2-oxo-dihydropyridin-3-yl)-chromeno[...] Chromene fusion, 3-CN, amino groups Thermal stability (m.p. 277–346°C), corrosion inhibition 70–92%
6-(Chlorothiophenyl)furo[2,3-b]pyridine Furan fusion, Cl-thiophenyl Agrochemical applications >80%

Research Findings and Implications

  • Substituent Effects: Electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution reactivity, while electron-withdrawing groups (e.g., chloro, cyano) favor electrophilic pathways .
  • Synthetic Efficiency: One-pot multicomponent reactions (e.g., for chromeno derivatives) achieve high yields (up to 92%), outperforming stepwise syntheses of pyrrolopyridines .

Biological Activity

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyrrole and pyridine ring system, with a methoxy group at the 5-position and a carbonitrile group at the 3-position. Its molecular formula is C9H7N3OC_9H_7N_3O with a molecular weight of 173.17 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as kinases, which are crucial in cancer biology.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways that regulate various physiological processes .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cells by targeting fibroblast growth factor receptors (FGFRs). A derivative exhibited IC50 values of 7 nM against FGFR1, indicating potent activity .

Table 1: Anticancer Activity Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

Antimicrobial Properties

Study on Antitumor Activity

In a recent study, derivatives of pyrrolo[2,3-b]pyridine were evaluated for their antitumor effects. The most active compounds were tested for their ability to induce apoptosis in breast cancer cell lines. Results indicated significant inhibition of cell migration and invasion .

Study on Antimycobacterial Activity

Another investigation assessed the antimycobacterial activity of related compounds. While some derivatives showed low MIC values (<0.15 µM), others were less effective. This variability underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key synthetic routes for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

The compound is typically synthesized via functionalization of pyrrolo[2,3-b]pyridine scaffolds. A common approach involves cyclization reactions using active methylene reagents (e.g., nitriles) and subsequent cross-coupling to introduce substituents. For example, brominated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) can undergo Sonogashira or Suzuki-Miyaura couplings to install aryl or alkynyl groups at position 3 or 5 . Methoxy groups are introduced via nucleophilic substitution or methoxylation under basic conditions .

Q. How is the compound characterized after synthesis?

Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., δ 8.39 ppm for pyrrolo[2,3-b]pyridine protons) and HRMS for molecular weight validation (e.g., [M+H]+ calcd within ±0.3 ppm accuracy). Purity is assessed via silica gel chromatography (e.g., 8:2 heptane/ethyl acetate) .

Q. What solvents and purification methods are optimal for this compound?

Polar aprotic solvents (e.g., DMF, THF) are preferred for reactions, while purification employs silica gel chromatography with gradients like dichloromethane/methanol (98:2 to 90:10). For unstable intermediates, in situ reactions or immediate use post-hydrogenation (e.g., Raney Nickel/H₂) is recommended to avoid decomposition .

Q. What substituents are commonly introduced at positions 3 and 5 of the pyrrolo[2,3-b]pyridine core?

Position 3 often bears carbonitriles, aryl groups (via Suzuki coupling), or amino derivatives. Position 5 is modified with halogens (Br, I) for further cross-coupling or methoxy groups via nucleophilic substitution .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for aryl group introduction?

Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in toluene/EtOH/H₂O (3:1:1) at 90–105°C. Ensure boronic acid is in slight excess (1.2 eq) and monitor via TLC. Post-reaction, purify using solvent gradients (e.g., 90:10 DCM/ethyl acetate) .

Q. How to address instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?

Avoid prolonged storage: Use intermediates immediately in subsequent reactions (e.g., acylation with nicotinoyl chloride in pyridine/CH₂Cl₂). Stabilize via N-acylation to form stable amides (e.g., N-(5-aryl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) .

Q. What strategies improve regioselectivity during functionalization?

Employ directing groups (e.g., TsCl-protected amines) or steric control. For example, iodination at position 5 using NIS in acetone ensures selectivity, enabling subsequent coupling at position 3 .

Q. How to resolve contradictory spectral data during structural elucidation?

Combine 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with HRMS and compare retention factors (Rf) against known analogs. For ambiguous cases, X-ray crystallography provides definitive confirmation .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Key issues include low yields in cross-coupling steps and byproduct formation. Optimize catalyst loading (1–5 mol% Pd), use microwave-assisted heating for faster reactions, and employ continuous flow systems for hazardous intermediates .

Q. How to design SAR studies for pyrrolo[2,3-b]pyridine derivatives?

Focus on varying substituents at positions 3 (e.g., electron-withdrawing CN vs. donating NH₂) and 5 (e.g., halogens vs. methoxy). Assess bioactivity via in vitro assays (e.g., kinase inhibition) and correlate with logP values calculated via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.